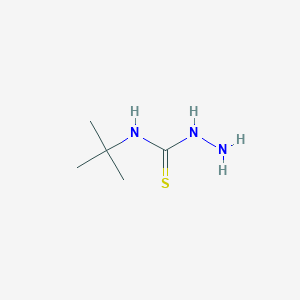

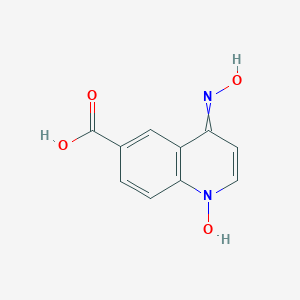

N-(tert-butyl)hydrazinecarbothioamide

説明

Synthesis Analysis

The synthesis of derivatives of "N-(tert-butyl)hydrazinecarbothioamide" involves several chemical reactions, showcasing the compound's versatility in forming different structural entities. For instance, a novel compound was synthesized by reacting N-tert-butyl-N,N′-dibenzoylhydrazine with N-sulfenyl chloride, leading to the formation of a complex structure whose crystallography was detailed through X-ray single crystal diffraction (Shang Jian et al., 2005). Another synthesis path involves the reaction of phenylhydrazine with isothiocyanates, showcasing a method to explore potential tyrosinase inhibitors, underlining the compound's versatility in synthetic chemistry (Danilo Sousa-Pereira et al., 2018).

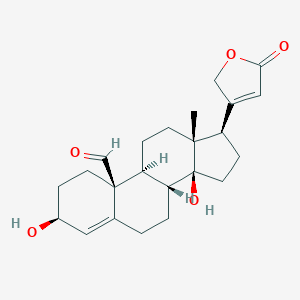

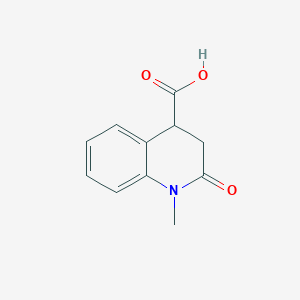

Molecular Structure Analysis

The molecular structure of "N-(tert-butyl)hydrazinecarbothioamide" and its derivatives reveals interesting conformational dynamics. X-ray analysis and computational studies have been used to understand the effect of substituents on the molecular conformation in the solid state. For example, adamantane-linked hydrazine-1-carbothioamide derivatives exhibit varied conformations depending on their substituents, with folded and extended conformations observed (L. H. Al-Wahaibi et al., 2022).

Chemical Reactions and Properties

"N-(tert-butyl)hydrazinecarbothioamide" undergoes various chemical reactions that highlight its reactivity and potential for creating a wide range of derivatives. Reactions with different agents lead to the formation of heterocyclic rings and other complex structures, showing the compound's chemical versatility and reactivity (A. Aly et al., 2018).

科学的研究の応用

Chemotherapy Applications : A study synthesized dioxomolybdenum(VI) complexes using derivatives of hydrazinecarbothioamide, including N-methyl-2-(3-tert-butyl-2-hydroxybenzylidene) hydrazinecarbothioamide. These complexes were found to exhibit significant antitumor properties, showing more pronounced activity against the HCT 116 human colorectal cell line than the standard drug 5-fluorouracil (Hussein et al., 2015).

Insecticidal Activity : N-tert-butyl-N,N'-diacylhydrazine derivatives, including those with 1,2,3-thiadiazole, have been synthesized and showed good insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. These derivatives were found to be effective as nonsteroidal ecdysone agonists used as environmentally benign pest regulators (Wang et al., 2011).

Urease Inhibition and Antiproliferative Activities : Adamantane-linked hydrazine-1-carbothioamide derivatives, including 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide, have been synthesized and analyzed. These compounds exhibited urease inhibition potential and moderate antiproliferative activities (Al-Wahaibi et al., 2022).

Synthesis of Novel Derivatives : Research has been conducted on the synthesis of novel N-oxalyl derivatives of tebufenozide, including N'-tert-butyl-N'-3,5-dimethylbenzoyl-N-aryloxyoxalyl-N-4-ethylbenzoyl hydrazines. These compounds displayed larvicidal activities and induced a premature, abnormal, and lethal larval molt (Mao et al., 2004).

Palladium-Catalyzed Cross-Coupling : A study demonstrated the palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, leading to the synthesis of N-Boc-N-alkenylhydrazines, a highly functionalized and unusual type of hydrazines (Barluenga et al., 2007).

Antioxidant Activity : New hydrazinecarbothioamides containing diarylsulfone and 2,4-difluorophenyl moieties were synthesized and evaluated for antioxidant activity using the DPPH method. Some of these hydrazinecarbothioamides showed excellent antioxidant activity (Bărbuceanu et al., 2014).

Larvicidal Activity and Quantitative Structure-Activity Studies : The larvicidal activity of 1-tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines was measured against Chilo suppressalis, revealing that hydrophobicity and specific substituent patterns are crucial for effectiveness (Oikawa et al., 1994).

特性

IUPAC Name |

1-amino-3-tert-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRCNZOBNETMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353219 | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)hydrazinecarbothioamide | |

CAS RN |

13431-39-5 | |

| Record name | N-(1,1-Dimethylethyl)hydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)

![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)

![2,6-Dimethyl-[1,3]thiazolo[5,4-f][1,3]benzothiazole](/img/structure/B87645.png)